2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.283. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Research has shown the potential anticancer activity of compounds related to 2-(2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole. A study by Shishkina et al. (2019) examined polymorphs of chromen-oxadiazole derivatives, revealing that their structural variations and intermolecular interactions could play a significant role in their biological activities, including anticancer properties. The study suggests that the polymorphic forms of these compounds exhibit distinct molecular arrangements that could be crucial for their efficacy as anticancer agents (Shishkina et al., 2019).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Jadhav et al. (2016) conducted a study on 1,3,4-oxadiazole derivatives, demonstrating their in vitro antimicrobial activity against various bacterial and fungal species. The research indicates that these compounds have minimum inhibitory concentrations (MICs) comparable to standard drugs, highlighting their potential as antimicrobial agents (Jadhav et al., 2016).
Optical and Electronic Properties
The exploration of 1,3,4-oxadiazole derivatives extends into the realm of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescence probes. Shih et al. (2015) synthesized m-terphenyl oxadiazole derivatives, finding them to exhibit high electron mobilities and serving as effective electron-transporting and exciton-blocking materials for OLEDs. This study demonstrates the utility of oxadiazole derivatives in enhancing the efficiency and performance of photonic devices (Shih et al., 2015).
Coordination Polymers and Magnetic Properties
Oxadiazole derivatives are also investigated for their ability to form coordination polymers with interesting magnetic properties. Wu et al. (2017) synthesized coordination polymers using asymmetric oxadiazole-containing ligands, showing that the counterion type significantly influences the structural assembly. These polymers exhibit distinct magnetic properties, which could be useful in various applications, including magnetic materials and catalysis (Wu et al., 2017).
Properties
IUPAC Name |
2-(2H-chromen-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-2-6-14-11(4-1)8-13(10-20-14)16-19-18-15(21-16)12-5-3-7-17-9-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGWFUWOYTDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.